molecular formula C14H14N2O3S B2666040 N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide CAS No. 1206998-62-0

N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide

Cat. No. B2666040
CAS RN: 1206998-62-0
M. Wt: 290.34
InChI Key: IUSHYFJFHRNYNP-UHFFFAOYSA-N
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Description

“N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of thiophene derivatives, including “N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide”, is confirmed by 1H and 13C NMR, and mass spectra .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide:

Antimicrobial Activity

N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide has shown promising antimicrobial properties. Thiophene derivatives are known for their ability to inhibit the growth of various bacteria and fungi. This compound can be explored for developing new antibiotics or antifungal agents, especially in the face of rising antibiotic resistance .

Anti-inflammatory Properties

Research indicates that thiophene derivatives possess significant anti-inflammatory effects. N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide could be investigated for its potential to reduce inflammation, making it a candidate for treating conditions like arthritis, inflammatory bowel disease, and other inflammatory disorders .

Anticancer Potential

Thiophene-based compounds have been studied for their anticancer activities. N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide might exhibit cytotoxic effects against cancer cells, providing a basis for developing new chemotherapeutic agents. Its mechanism could involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Environmental Applications

N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide could be investigated for environmental applications, such as the development of sensors for detecting pollutants or the creation of materials for environmental remediation. Its chemical stability and reactivity make it a versatile candidate for such uses.

Springer BMC Chemistry Springer : Springer : BMC Chemistry : Springer : Springer : BMC Chemistry

Future Directions

Thiophene derivatives, including “N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide”, have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[2-[(2-methoxyacetyl)amino]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-19-8-13(17)15-11-4-2-3-5-12(11)16-14(18)10-6-7-20-9-10/h2-7,9H,8H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSHYFJFHRNYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide

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